Product packaging for SAR113945(Cat. No.:)

SAR113945

Cat. No.: B1193470
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SAR113945 is a small molecule inhibitor of the IκB kinase (IKK) complex, with specific activity against IKKβ . This compound functions as a key modulator of the NF-κB signaling pathway, a central regulator of inflammatory responses. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκB, thereby retaining NF-κB in the cytoplasm and blocking the expression of pro-inflammatory genes . In preclinical studies, this mechanism translated to a marked reduction in the synthesis of key inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) . This compound has been evaluated in clinical trials for the treatment of knee osteoarthritis, where it was administered via intra-articular injection in a slow-release formulation . This approach was designed to provide high local exposure within the joint while minimizing systemic exposure. Although a Phase 2 clinical proof-of-concept study did not meet its primary efficacy endpoint in the overall study population, a statistically significant effect was observed in a pre-specified subgroup of patients with knee effusion . As such, this compound remains a compound of significant interest for researchers investigating the role of the NF-κB pathway in inflammatory joint diseases and other conditions . It represents a validated chemical tool for exploring IKKβ inhibition in disease models. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAR113945;  SAR-113945;  SAR 113945; 

Origin of Product

United States

Molecular Mechanisms of Action and Target Engagement of Sar113945

Downstream Signaling Pathway Modulation by SAR113945

Regulation of Pro-inflammatory Gene Expression

Preclinical studies and cellular assay systems have demonstrated that this compound effectively inhibits the synthesis and production of several key pro-inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin (B15479496) E2 (PGE2) guidetopharmacology.orglipidmaps.orgciteab.comresearchgate.net. This broad suppressive effect on pro-inflammatory markers underscores its potential in mitigating inflammatory responses wikipedia.org.

Inhibition of Interleukin-1β (IL-1β) Synthesis

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that significantly contributes to joint injury and inflammation, particularly in conditions such as osteoarthritis (OA) wikipedia.orginvivochem.cnwikipedia.orgciteab.com. The NF-κB pathway is integral to the production of various pro-inflammatory cytokines, including IL-1β guidetopharmacology.orginvivochem.cnwikipedia.org. Cellular assay systems have shown that this compound inhibits the synthesis of IL-1β guidetopharmacology.orglipidmaps.orgciteab.comresearchgate.net. This inhibition is a direct consequence of its action on the NF-κB signaling pathway, which is a key regulator of IL-1β gene expression.

Suppression of Tumor Necrosis Factor-α (TNF-α) Production

Tumor Necrosis Factor-α (TNF-α) is another critical pro-inflammatory cytokine known to activate the NF-κB pathway and exacerbate inflammatory conditions wikipedia.orginvivochem.cnciteab.comwikipedia.org. Research indicates that this compound suppresses the production of TNF-α guidetopharmacology.orglipidmaps.orgciteab.comresearchgate.net. The inhibition of the NF-κB signaling pathway by this compound directly contributes to this observed reduction in TNF-α expression guidetopharmacology.org.

Attenuation of Prostaglandin E2 (PGE2) Generation

Prostaglandin E2 (PGE2) is an eicosanoid that plays a significant role in inflammation, pain, and tissue degradation, especially in joint diseases like OA wikipedia.orgwikipedia.org. Its generation is often mediated by the enzyme cyclooxygenase-2 (COX-2) wikipedia.orgciteab.comguidetomalariapharmacology.orgaip.org. This compound has been shown to inhibit the synthesis and generation of PGE2 in cellular assay systems guidetopharmacology.orglipidmaps.orgciteab.comresearchgate.net. Elevated PGE2 levels are closely associated with abnormal subchondral bone microstructure, joint degeneration, and pain wikipedia.org. By attenuating PGE2 generation, this compound can help mitigate these pathological processes.

Modulation of Matrix Metalloproteinase (MMP) and Other Catabolic Enzyme Expression

Matrix metalloproteinases (MMPs) are a family of enzymes crucial for extracellular matrix (ECM) remodeling. In pathological conditions like osteoarthritis, the upregulation of MMPs (e.g., MMP-1, MMP-3, MMP-13) contributes significantly to cartilage degradation wikipedia.orgwikipedia.orgnih.govwikipedia.orgnih.gov. The activation of the NF-κB pathway shifts chondrocytes into a degradative state by promoting the expression of these catabolic enzymes, including MMPs and ADAMTS-5 wikipedia.org. Studies indicate that this compound modulates the expression of OA-associated proteins, such as various MMPs nih.gov. The inhibition of NF-κB, a transcription factor responsible for encoding metalloproteinases, is a key mechanism by which this compound influences MMP expression wikipedia.org.

Effects on Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) are inflammatory mediator enzymes whose expression is significantly altered and upregulated in inflammatory conditions like OA wikipedia.org. The NF-κB transcription factor directly regulates the gene expression of both iNOS and COX-2 guidetomalariapharmacology.org. iNOS is responsible for the generation of nitric oxide (NO), which contributes to cartilage degradation by upregulating MMPs and inhibiting the synthesis of proteoglycans and collagen wikipedia.orgciteab.com. Similarly, COX-2 is responsible for the production of PGE2 and also plays a role in inhibiting proteoglycan and collagen synthesis wikipedia.orgciteab.comguidetomalariapharmacology.org. Given that this compound is a potent inhibitor of the NF-κB pathway, its action is expected to lead to the suppression of iNOS and COX-2 expression, thereby reducing the downstream production of NO and PGE2 and mitigating their pro-catabolic effects on joint tissues.

Summary of this compound's Inhibitory Effects on Pro-inflammatory Mediators

Pro-inflammatory MediatorEffect of this compoundMechanism of Action
Interleukin-1β (IL-1β)Inhibition of synthesis guidetopharmacology.orglipidmaps.orgciteab.comresearchgate.netDisruption of NF-κB pathway activation guidetopharmacology.orginvivochem.cnwikipedia.org
Tumor Necrosis Factor-α (TNF-α)Suppression of production guidetopharmacology.orglipidmaps.orgciteab.comresearchgate.netInhibition of NF-κB pathway signaling guidetopharmacology.org
Prostaglandin E2 (PGE2)Attenuation of generation guidetopharmacology.orglipidmaps.orgciteab.comresearchgate.netInhibition of NF-κB pathway, likely via COX-2 modulation guidetopharmacology.orgwikipedia.orgguidetomalariapharmacology.org
Matrix Metalloproteinases (MMPs)Modulation of expression nih.govDisruption of NF-κB-mediated gene transcription wikipedia.orgwikipedia.org
ADAMTS-5Modulation of expression wikipedia.orgDisruption of NF-κB-mediated gene transcription wikipedia.org
Inducible Nitric Oxide Synthase (iNOS)Expected suppression of expressionInhibition of NF-κB-regulated gene expression guidetomalariapharmacology.org
Cyclooxygenase-2 (COX-2)Expected suppression of expressionInhibition of NF-κB-regulated gene expression guidetomalariapharmacology.org

Preclinical Efficacy and Pharmacological Studies of Sar113945

In Vitro Cellular and Tissue-Based Research

Preclinical investigations into SAR113945 have included extensive in vitro studies to elucidate its cellular and tissue-level effects.

Anti-inflammatory Effects in Chondrocyte Cultures

In vitro experiments have demonstrated that this compound exhibits a specific inhibitory effect on the IκB kinase complex nih.gov. Cellular assay systems revealed that this compound effectively inhibits the synthesis of several key pro-inflammatory mediators. These include interleukin 1β (IL-1β), tumor necrosis factor α (TNFα), and prostaglandin (B15479496) E2 (PGE2) tdl.orgnih.gov. These mediators are known to contribute significantly to the inflammatory processes observed in chondrocytes during the pathogenesis of OA.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Inflammatory MediatorEffect of this compound
Interleukin 1β (IL-1β)Inhibition of synthesis tdl.orgnih.gov
Tumor Necrosis Factor α (TNFα)Inhibition of synthesis tdl.orgnih.gov
Prostaglandin E2 (PGE2)Inhibition of synthesis tdl.orgnih.gov

Modulation of Cellular Response to Inflammatory Stimuli

The ability of this compound to inhibit the synthesis of pro-inflammatory cytokines and mediators is directly linked to its modulation of cellular responses to inflammatory stimuli. The nuclear factor-κB (NF-κB) signaling pathway is a master transcriptional factor that regulates inflammatory responses. By specifically inhibiting the IKK complex, this compound prevents the activation of NF-κB, thereby disrupting the cascade of events that leads to the production of inflammatory molecules. This mechanism makes inhibiting the NF-κB signaling pathway an attractive strategy for treating the signs and symptoms of osteoarthritis nih.gov.

Effects on Extracellular Matrix Component Synthesis and Degradation in Articular Cartilage Explants

While specific quantitative data on this compound's direct impact on extracellular matrix (ECM) component synthesis and degradation in articular cartilage explants were not extensively detailed in the provided search results, the compound's mechanism of action provides a strong basis for its expected effects. The NF-κB and MAPK signaling pathways are known to regulate ECM homeostasis and OA progression. Osteoarthritis is characterized by an imbalance where matrix degradation surpasses synthesis, and inflammatory mediators significantly contribute to this degradation. By suppressing pro-inflammatory mediators such as IL-1β, TNFα, and PGE2, which are known to drive catabolic processes and the expression of matrix-degrading enzymes, this compound is expected to indirectly contribute to the preservation of ECM components and mitigate their degradation in articular cartilage. Cellular assay systems have been used to compare the impact of cellular processes on the degradation of OA cartilage explants.

In Vivo Studies Using Established Animal Models of Inflammatory and Degenerative Joint Diseases

Beyond in vitro assessments, this compound has been evaluated in established animal models to understand its efficacy in a more complex biological system.

Efficacy in Models of Thermal and Mechanical Hyperalgesia

In vivo studies have demonstrated positive effects of this compound in animal models of thermal and mechanical hyperalgesia nih.gov. These studies indicated that this compound was effective in reducing pain hypersensitivity. Notably, the compound showed superiority in its analgesic effects when compared to triamcinolone (B434), a corticosteroid often used for its anti-inflammatory properties nih.gov.

Table 2: In Vivo Efficacy of this compound in Hyperalgesia Models

Model TypeObserved Effect of this compoundComparison to Triamcinolone
Thermal HyperalgesiaPositive effects nih.govSuperiority nih.gov
Mechanical HyperalgesiaPositive effects nih.govSuperiority nih.gov

Impact on Articular Cartilage Integrity and Preservation in Osteoarthritis Models

The preclinical work on this compound suggests its potential to impact articular cartilage integrity and preservation in osteoarthritis models. As an inhibitor of the NF-κB pathway, which is known to drive inflammation and cartilage degradation in OA, this compound's anti-inflammatory actions are expected to contribute to chondroprotection tdl.org. Changes in chondrocyte activities, including inflammatory cytokine production, are recognized as drivers of cartilage degradation, and modulating these changes represents a therapeutic target for maintaining articular cartilage integrity. While direct, specific histological data or quantitative scores for cartilage preservation solely attributed to this compound in animal models were not explicitly detailed in the provided snippets, the compound's fundamental mechanism of inhibiting pro-inflammatory mediators implies a beneficial effect on cartilage health by mitigating the inflammatory processes that contribute to its degradation.

Influence on Synovial Inflammation and Effusion in Joint Disease Models

Preclinical studies have shown that this compound inhibits the synthesis of crucial pro-inflammatory cytokines, including interleukin 1β (IL-1β), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2) researchgate.netnih.govpatsnap.com. These cytokines are significant drivers of inflammation in joint diseases such as osteoarthritis medresearch.inmdpi.com. The inhibition of these mediators suggests a direct impact on the inflammatory processes within the synovium.

The reduction in pro-inflammatory markers and significantly reduced effusion observed in studies further supports its influence on synovial inflammation medresearch.in.

Effects on Subchondral Bone Remodeling in Disease Progression

While the primary focus of this compound is on its anti-inflammatory effects through IKK inhibition, the broader context of osteoarthritis involves complex interactions between cartilage, synovial membrane, and subchondral bone mdpi.compsu.edunih.govscienceopen.com. Subchondral bone remodeling, including osteophyte formation and trabecular thickening, occurs in response to injury and exacerbates the inflammatory response in OA mdpi.comscienceopen.com.

Comparative Analysis with Other Preclinical Therapeutic Agents

In preclinical in vivo studies, this compound demonstrated positive effects on thermal and mechanical hyperalgesia, exhibiting superiority when compared to triamcinolone researchgate.netnih.govpatsnap.com. Triamcinolone is a corticosteroid commonly used for its anti-inflammatory properties in joint conditions. This comparative finding suggests a potentially more potent or distinct mechanism of action for this compound in pain relief associated with joint inflammation.

Other small-molecule inhibitors and therapeutic agents are also being investigated for osteoarthritis. For instance, MIV-711, a cathepsin K inhibitor, has shown significant reductions in bone and cartilage disease progression in the femur in a Phase IIa trial mdpi.comd-nb.infof1000research.com. Sprifermin (rhFGF-18) is another agent focused on promoting cartilage building factors frontiersin.orgd-nb.infounige.ch. While this compound targets inflammatory pathways, these other agents often focus on structural changes or different inflammatory mediators, highlighting diverse approaches in DMOAD (Disease-Modifying Osteoarthritis Drug) development mdpi.comd-nb.info.

The following table summarizes comparative preclinical efficacy data:

Therapeutic AgentTarget/MechanismPreclinical Efficacy HighlightComparative Result with this compound (where applicable)
This compoundIKK InhibitorInhibits IL-1β, TNFα, PGE2 synthesis; positive effects on hyperalgesia researchgate.netnih.govpatsnap.comSuperior to triamcinolone in hyperalgesia models researchgate.netnih.govpatsnap.com
TriamcinoloneCorticosteroidAnti-inflammatoryInferior to this compound in hyperalgesia models researchgate.netnih.govpatsnap.com
MIV-711Cathepsin K InhibitorReduced bone and cartilage disease progression mdpi.comd-nb.infof1000research.comDifferent mechanism, structural focus
SpriferminrhFGF-18Promotes cartilage building frontiersin.orgd-nb.infounige.chDifferent mechanism, anabolic focus

Table 1: Comparative Preclinical Efficacy of this compound and Other Agents

Therapeutic AgentTarget/MechanismPreclinical Efficacy Highlight
This compoundIKK InhibitorInhibits IL-1β, TNFα, PGE2 synthesis; positive effects on thermal and mechanical hyperalgesia researchgate.netnih.govpatsnap.com
TriamcinoloneCorticosteroidAnti-inflammatory
MIV-711Cathepsin K InhibitorReduced bone and cartilage disease progression mdpi.comd-nb.infof1000research.com
SpriferminrhFGF-18Promotes cartilage building frontiersin.orgd-nb.infounige.ch

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound have been characterized to understand its disposition and molecular effects in experimental systems.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Local Drug Exposure and Retention in Experimental Joint Compartments

Pharmacokinetic measurements have shown that intra-articular administration of this compound in a slow-release formulation results in a sustained local exposure within the knee joint researchgate.netnih.govpatsnap.com. This approach supports a comparably high concentration of the drug in the target compartment researchgate.netnih.govpatsnap.com.

In a study involving patients with knee osteoarthritis, this compound was detectable in synovial fluid samples up to Day 84 in the highest dose group (25 mg). The estimated synovial fluid to plasma exposure ratio was roughly in the range of 100 to 2000, indicating significantly higher local concentrations compared to systemic circulation, although with considerable variability in synovial fluid concentrations sanofi.com. This sustained local retention is a critical aspect for intra-articular therapies aiming to minimize systemic exposure while maximizing therapeutic effect at the site of disease medresearch.in.

Systemic Exposure and Distribution in Animal Systems

Despite high local exposure, pharmacokinetic measurements consistently showed a low systemic exposure of this compound following intra-articular administration researchgate.netnih.govpatsnap.commedresearch.in. This low systemic distribution is a desired characteristic for intra-articular treatments, as it helps to prevent potential systemic toxicities that have been observed with other IκB kinase-inhibiting compounds administered systemically medresearch.in.

In clinical trials, this compound appeared rapidly in plasma after intra-articular administration, with median Tmax values ranging from 1.75 to 3.01 hours. The variability of Cmax values was high, but the maximum plasma concentration did not exceed 2.3 ng/mL even in the 60 mg group. This compound was detectable in the systemic circulation (above the lower limit of quantification of 20 pg/mL) up to Day 168 in a majority of patients across different dose groups clinicaltrialsregister.eu. The fraction excreted unchanged in urine was estimated to not exceed more than 5% of the administered dose over an observation period of 84 days sanofi.com.

Correlation of Molecular Target Engagement with Preclinical Biological Responses

This compound's molecular target is the IκB kinase (IKK) complex, specifically inhibiting IKKβ activity, which is a key component in the activation of the NF-κB signaling pathway nih.govijbs.comresearchgate.net. In vitro experiments have confirmed a specific inhibition of the IκB kinase complex researchgate.netnih.govpatsnap.com. Cellular assay systems further demonstrated that this inhibition leads to a reduction in the synthesis of pro-inflammatory cytokines such as IL-1β, TNFα, and PGE2 researchgate.netnih.govpatsnap.com.

The correlation between this molecular target engagement and preclinical biological responses is evident in the observed anti-inflammatory effects and the reduction in hyperalgesia in in vivo models researchgate.netnih.govpatsnap.com. The inhibition of NF-κB activation shifts chondrocytes from a degradative state by reducing the recruitment of catabolic enzymes like matrix metalloproteinases (MMPs) and ADAMTS-5 mdpi.com. This pathway is crucial in regulating inflammation and contributes to the progression of osteoarthritis mdpi.comijbs.com.

Methodological Approaches in Sar113945 Research

In Vitro Kinase Inhibition Assays and Selectivity Profiling Methodologies

In vitro experiments were crucial for demonstrating SAR113945's specific inhibition of the IκB kinase complex. researchgate.nettdl.org This involved biochemical assays designed to measure either the catalytic activity or binding affinity of the compound to its target kinases. To ensure the compound's specificity and minimize off-target effects, extensive selectivity profiling was performed. This process typically involves testing the activity or affinity of the kinase inhibitor against a broad panel of non-target kinases in parallel. Platforms such as KINOMEscan® and KinaseProfiler™ are utilized for kinome-wide potency and selectivity determination. Luminescence-based assays, like the ADP-Glo™ Kinase Assay, are also employed to measure kinase activity by quantifying the ADP produced during the kinase reaction, providing a universal platform for screening and profiling inhibitors across various kinase families. The profiling of this compound on kinases, enzymes, and ion channels provided essential data supporting its progression into clinical development. researchgate.nettdl.org

Cellular Assay Systems for Cytokine and Mediator Quantification

Cellular assay systems were instrumental in revealing the anti-inflammatory effects of this compound. These assays demonstrated an inhibition in the synthesis of key pro-inflammatory mediators, including interleukin 1β (IL-1β), tumor necrosis factor α (TNFα), and prostaglandin (B15479496) E2 (PGE2). researchgate.nettdl.org Quantification of these cytokines and other inflammatory mediators in biological samples is commonly achieved using multiplex assays, such as those performed with the Luminex 200 system. Enzyme-linked immunosorbent assays (ELISA) are also standard methods for measuring cytokine content in cell-free supernatants. For optimal detection of cytokine proteins in mast cells, for instance, incubation times of 4 to 8 hours are typically required after cellular stimulation.

Advanced Imaging Techniques for Evaluating Joint Pathology in Animal Models

While specific advanced imaging techniques used directly with this compound in animal models were not detailed in the provided context, the broader field of osteoarthritis research utilizes several advanced imaging modalities to evaluate joint pathology. Magnetic Resonance Imaging (MRI) and ultrasound are commonly employed to visualize joint structural changes, such as synovitis, and can reveal inflammation in various disease stages. Near-infrared (NIR) imaging is another technique used to assess knee clearance and lymphatic function in animal models, which is relevant for understanding drug distribution and retention within the joint. In vivo MRI tracking can also be used to validate the sustained release of compounds from biomaterial-based hydrogels. Furthermore, en bloc imaging offers a valuable method for assessing three-dimensional microscale changes in intact tissues and organs without the need for immediate laborious histological processing.

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., RT-qPCR, Western Blot)

Molecular biology techniques play a critical role in understanding the genetic and protein-level changes associated with disease progression and therapeutic intervention. Quantitative reverse transcription polymerase chain reaction (RT-qPCR) is widely used to accurately quantify messenger RNA (mRNA) levels, providing insights into gene expression. Western blot analysis is the complementary technique employed to quantify protein levels, allowing researchers to assess the translation of mRNA into functional proteins. These methods are particularly valuable when the amount of biological material is limited. Beyond these, RNA sequencing (RNA-seq) can provide a comprehensive analysis of mRNA expression profiles, identifying broad changes in gene expression within cells or tissues.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem mass spectrometry (LC-MS/MS) configuration, is a highly sensitive and selective analytical technique used for the quantification of this compound in various biological matrices. This method is capable of detecting low concentrations of compounds. For this compound, validated LC-MS/MS methods were used to determine plasma concentrations, with a lower limit of quantification (LLOQ) of 20 pg/mL. An exploratory assay method, also utilizing LC-MS, was developed for quantifying this compound concentrations in synovial fluid, with an LLOQ of 1 ng/mL. The table below summarizes the LLOQ values for this compound in different biological matrices.

Table 1: Lower Limits of Quantification (LLOQ) for this compound Quantification by LC-MS/MS

Biological MatrixLLOQ (Lower Limit of Quantification)Reference
Plasma20 pg/mL
Synovial Fluid1 ng/mL

Development and Optimization of Local Delivery Strategies in Preclinical Research Models

A key aspect of this compound research involved the development and optimization of local delivery strategies, particularly for intra-articular administration in preclinical models. This compound was formulated as a suspension for intra-articular injection, designed for slow and sustained release within the joint. researchgate.nettdl.org Pharmacokinetic studies demonstrated that this approach resulted in sustained local release of the dissolved compound, leading to comparably high exposure within the knee joint while maintaining low systemic exposure. researchgate.nettdl.org To enhance drug retention and efficacy within the joint, various biomaterial-based carriers have been investigated. These include hyaluronan, liposomes, and polyethylene (B3416737) glycol (PEG) microgels, which, when injected intra-articularly into rat knees, can significantly increase the retention time of drugs for several weeks. Advanced strategies like nanoparticle encapsulation, particularly with poly(lactic-co-glycolic acid) (PLGA) nanoparticles, are explored to enhance synovial residence time, with their efficacy assessed through fluorescence imaging or radiolabeling. Biomaterial-based hydrogels, such as poloxamer 407, are also developed to enable sustained drug release, and their performance can be validated by in vitro dissolution tests and in vivo MRI tracking. Computational modeling, including Finite Element Analysis (FEA), is utilized to predict drug distribution patterns within human knee joints, contributing to the optimization of delivery systems. The intra-articular route of administration offers distinct advantages, such as direct delivery of the therapeutic agent to the active site and a reduction in potential systemic side effects.

Future Directions and Unexplored Avenues in Sar113945 Research

Investigation of Synergistic Effects with Other Anti-inflammatory or Disease-Modifying Agents in Preclinical Settings

The exploration of synergistic effects between SAR113945 and other anti-inflammatory or disease-modifying agents in preclinical models represents a critical future direction. While specific preclinical studies detailing the synergistic effects of this compound with other anti-inflammatory drugs or disease-modifying osteoarthritis drugs (DMOADs) in OA models are not extensively detailed in the provided literature, the general rationale for such combinations is well-established in inflammatory diseases. Inhibiting the NF-κB signaling pathway, as this compound does, is considered an attractive method to treat inflammatory conditions wikipedia.orgguidetopharmacology.org. The concept of combining therapies to achieve optimal anti-inflammatory activity by targeting multiple pathways has been demonstrated with other agents, such as dual COX/5-LOX inhibitors researchgate.net. Computational models have also been used to predict synergistic drug combinations for controlling dysregulated inflammation, where this compound was identified as a potential component in such combinations in a model of severe COVID-19 invivochem.comnih.gov. This suggests a broader applicability of combination strategies involving IKK inhibitors to enhance therapeutic outcomes and potentially overcome limitations of monotherapy.

Exploration of Novel Applications Beyond Osteoarthritis in Relevant Disease Models

Beyond its primary focus in osteoarthritis, the IKKβ inhibitory activity of this compound suggests potential applications in other inflammatory and degenerative diseases. Preclinical research indicates that IKKβ inhibitors, including this compound, are being investigated for various inflammatory conditions mims.com. For instance, the NF-κB pathway, regulated by IKKβ, is implicated in cancer pathogenesis and inflammatory diseases mims.comsci-hub.box. Genetic deletion of IKKβ in specific cell types, such as intestinal epithelial cells or macrophages, has been shown to reduce tumor incidence and size in colitis-associated cancer (CAC) mouse models by suppressing pro-inflammatory factors nih.gov. Furthermore, IKKβ inhibitors are being considered for sepsis-related inflammatory responses, including sepsis-induced lung injury and cardiac dysfunction, highlighting their broad anti-inflammatory potential . The involvement of IKKβ in vascular inflammation and adhesion molecule expression in endothelial cells also points to potential applications in cardiovascular diseases nih.gov.

Detailed Analysis of Potential Off-Target Interactions and Their Biological Consequences in Preclinical Systems

A detailed analysis of potential off-target interactions and their biological consequences in preclinical systems is crucial for understanding the full pharmacological profile of this compound. While profiling of this compound on kinases, enzymes, and ion channels supported its clinical development, suggesting a degree of specificity wikipedia.orgguidetopharmacology.orgciteab.com, some sources indicate "high specificity for IKKβ; minimal off-target activity in kinase panels" wikipedia.org. However, the broader class of IKKβ inhibitors has faced challenges related to selectivity. For example, some widely used "selective" IKKβ inhibitors have been shown to exhibit significant off-target effects, impacting other kinases or cellular processes not directly related to IKKβ inhibition sci-hub.boxwikipedia.org. For instance, TPCA-1, another IKK inhibitor, was found to bind to 53 kinases out of a 203-member panel wikipedia.org. Future preclinical studies should aim to comprehensively map this compound's selectivity profile across a wide range of targets and investigate the biological implications of any identified off-target activities to ensure a thorough understanding of its effects.

Elucidation of IKKβ's Role in Specific Cell Types and Tissues Beyond Cartilage and Synovium

While IKKβ's role in cartilage and synovium in osteoarthritis is well-established, further elucidation of its function in other specific cell types and tissues is warranted. IKKβ is a central component of the canonical NF-κB pathway, which is critical for various cellular processes, including inflammation, immunity, cell proliferation, and survival, across diverse tissues sci-hub.boxwikipedia.org. Beyond joint tissues, preclinical studies have demonstrated IKKβ's involvement in:

Intestinal Epithelial Cells and Macrophages: Genetic deletion of IKKβ in these cells has been shown to reduce tumor incidence and size in colitis-associated cancer models by suppressing pro-inflammatory factors nih.gov.

Endothelial Cells: IKKβ expression in endothelial cells contributes to vascular inflammation and the expression of adhesion molecules like VCAM-1, with its inhibition leading to attenuation of these inflammatory responses nih.gov.

Immune Cells: As a key regulator of NF-κB, IKKβ plays a fundamental role in the activation and function of various immune cells, including macrophages and lymphocytes, influencing immune modulation and inflammatory responses wikipedia.orgpatsnap.com.

Other Organ Systems: IKKβ inhibitors are being explored for their potential in mitigating sepsis-induced organ dysfunction, such as lung injury and cardiac function, suggesting a broader systemic role in severe inflammatory conditions .

Investigating IKKβ's precise roles and the impact of its inhibition in these diverse cellular contexts could uncover novel therapeutic targets and expand this compound's potential applications.

Identification of Novel Preclinical Biomarkers for this compound Activity and Disease Modulation

The identification of novel preclinical biomarkers for this compound activity and disease modulation is crucial for optimizing its development and predicting therapeutic response. Current preclinical evaluations of this compound have utilized established biomarkers such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and histopathological joint degradation scores wikipedia.org. Cellular assays have also confirmed its ability to inhibit the synthesis of IL-1β, TNFα, and PGE2 wikipedia.orgguidetopharmacology.orgciteab.com. However, to gain a more comprehensive understanding of this compound's effects and to identify patient subgroups most likely to respond, future research should focus on:

'Omics' Approaches: Integrating next-generation sequencing, genomics, proteomics, and metabolomics approaches with clinical signs and symptoms can help identify novel, more specific, and predictive biomarkers f1000research.com.

Tissue-Based Endpoints: Developing tissue-based endpoints and stratification measures derived from well-phenotyped healthy and diseased joint tissues (e.g., cartilage, synovium, subchondral bone) could provide more granular insights into disease modulation f1000research.comtdl.org.

Synovial Fluid Biomarkers: Longitudinal and multiparametric assessment of biomarkers in synovial fluid could offer valuable information about disease stage, structural pathology, and underlying molecular mechanisms in a less invasive manner tdl.org.

Mechanistic Insights into Differential Responses Observed in Preclinical Subgroups or Models

Model Stratification: Utilizing diverse animal models that accurately reflect different OA phenotypes and endotypes (e.g., inflammatory OA vs. purely mechanical OA) to identify which models respond best to this compound tdl.orgnih.gov.

Cellular and Molecular Heterogeneity: Investigating the cellular and molecular heterogeneity within joint tissues and how it influences this compound's activity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Employing advanced PK/PD modeling to bridge species gaps and understand drug distribution and retention in different preclinical models wikipedia.org.

Structural Biology Approaches to Understand this compound-Target Interactions

Structural biology approaches are pivotal for a comprehensive understanding of this compound's interaction with its primary target, IKKβ. This compound is known as an ATP-competitive inhibitor of the IKK complex, specifically IKKβ wikipedia.org. IKKβ is a serine/threonine kinase composed of a kinase domain (KD), an ubiquitin-like domain (ULD), and a scaffold/dimerization domain (SDD) mims.com. Its activation involves phosphorylation of specific residues in the activation loop (S177 and S181) sci-hub.box. While crystal structures of human IKKβ, sometimes bound to ATP analogs like K252a, have been reported sci-hub.box, the specific structure of this compound and its precise binding mode with IKKβ are not widely disclosed in the public domain.

Future directions should include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining high-resolution structures of this compound in complex with IKKβ (and potentially the entire IKK complex) would provide atomic-level details of the binding site, key interacting residues, and conformational changes induced upon binding.

Computational Modeling: Advanced computational docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) approaches can complement experimental structural data to predict binding affinities, explore binding pathways, and design improved analogs mims.com.

Structure-Activity Relationship (SAR) Studies: Leveraging structural insights to guide further SAR studies, focusing on optimizing potency, selectivity, and pharmacokinetic properties. This could involve exploring different chemical scaffolds or modifying existing ones to enhance interactions with specific IKKβ residues or allosteric sites.

These structural investigations are crucial for rational drug design, improving this compound's efficacy, and minimizing potential off-target effects.

Q & A

Q. What is the primary mechanism of action of SAR113945 in modulating the NFκB signaling pathway?

this compound is a small-molecule inhibitor targeting IKKβ (IκB kinase beta), a key regulator of the NFκB pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκB, thereby blocking NFκB translocation to the nucleus and its pro-inflammatory gene activation. This mechanism is critical in conditions like osteoarthritis and cancer, where NFκB drives inflammation and cell survival .

Q. What pharmacokinetic parameters were prioritized in the Phase I clinical trial of this compound for knee osteoarthritis?

The Phase I trial (randomized, double-blind, placebo-controlled) assessed safety, tolerability, and pharmacokinetics (PK) after single ascending intra-articular doses. Key PK metrics included maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC). These parameters were measured to evaluate systemic exposure and local joint retention, critical for optimizing dosing regimens .

Q. How were safety and tolerability endpoints structured in this compound’s early-stage clinical trials?

The trial design included adverse event (AE) monitoring, vital signs, laboratory tests, and joint function assessments. Dose escalation followed a pre-defined protocol, with stopping rules for severe AEs. This methodological rigor ensured reliable identification of the maximum tolerated dose (MTD) and informed subsequent trial phases .

Q. What biomarkers are commonly used to assess this compound’s efficacy in preclinical osteoarthritis models?

Preclinical studies often measure synovial fluid cytokines (e.g., IL-1β, TNF-α), cartilage degradation markers (e.g., collagen type II cleavage products), and imaging-based joint structural changes. These biomarkers align with NFκB pathway activity and provide translational insights into anti-inflammatory efficacy .

Q. How does this compound’s selectivity for IKKβ compare to other kinase inhibitors in development?

this compound’s selectivity profile is evaluated using kinase inhibition assays (e.g., ATP-binding site competition) and cellular models (e.g., NFκB luciferase reporter assays). Comparative studies with pan-IKK inhibitors (e.g., BMS-345541) highlight its specificity for IKKβ, reducing off-target effects that could confound efficacy data .

Advanced Research Questions

Q. How can researchers address discrepancies between preclinical efficacy and clinical outcomes of this compound in osteoarthritis?

Discrepancies may arise from interspecies differences in joint anatomy, NFκB pathway regulation, or drug metabolism. Methodological solutions include:

  • Using humanized mouse models with patient-derived synovial cells.
  • Incorporating PK/PD modeling to bridge preclinical and clinical dosing.
  • Validating biomarkers across species (e.g., proteomic profiling of synovial fluid) .

Q. What experimental designs are optimal for evaluating this compound’s potential repurposing in oncology, such as glioblastoma?

Preclinical oncology studies should combine in vitro assays (e.g., glioblastoma cell line viability, NFκB nuclear translocation) with in vivo orthotopic xenograft models. Co-administration with standard therapies (e.g., temozolomide) and single-cell RNA sequencing can identify synergistic mechanisms and resistance pathways .

Q. How can intra-articular dosing protocols be optimized to enhance this compound’s local bioavailability?

Strategies include:

  • Formulation improvements (e.g., hyaluronic acid-based hydrogels for sustained release).
  • Real-time imaging (e.g., fluorophore-labeled this compound) to track joint retention.
  • Population PK modeling to account for inter-patient variability in synovial fluid volume .

Q. What methodologies ensure reproducibility in this compound’s in vitro NFκB inhibition assays?

Standardize cell lines (e.g., HEK293-NFκB reporter cells), control for passage number, and use orthogonal assays (e.g., electrophoretic mobility shift assays for NFκB-DNA binding). Inter-laboratory validation and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) minimize variability .

Q. How should contradictory efficacy data from this compound trials be analyzed to inform future research directions?

Contradictions may stem from patient stratification (e.g., osteoarthritis severity, genetic polymorphisms in NFκB regulators). Advanced analysis includes:

  • Post-hoc subgroup analysis using machine learning (e.g., clustering by baseline cytokine levels).
  • Bayesian adaptive trial designs to dynamically refine inclusion criteria.
  • Integration of multi-omics data (e.g., transcriptomics, metabolomics) to identify predictive biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.